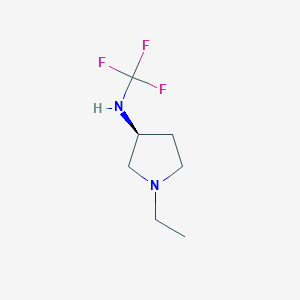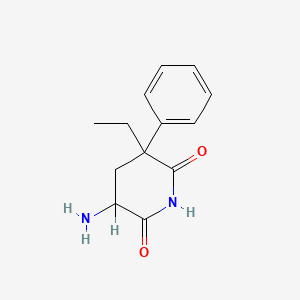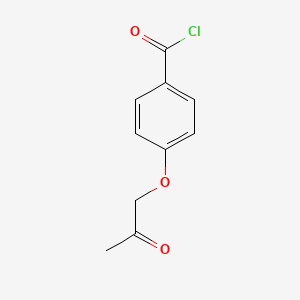
4-(2-Oxopropoxy)benzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Oxopropoxy)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a 4-(2-oxopropoxy) substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxopropoxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 2-oxopropyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group. The general reaction scheme is as follows:
4-Hydroxybenzoyl chloride+2-Oxopropyl chloridePyridine4-(2-Oxopropoxy)benzoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
4-(2-Oxopropoxy)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-(2-oxopropoxy)benzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
4-(2-Oxopropoxy)benzoic Acid: Formed through hydrolysis.
4-(2-Oxopropoxy)benzyl Alcohol: Formed through reduction.
科学研究应用
4-(2-Oxopropoxy)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and polymers.
作用机制
The mechanism of action of 4-(2-Oxopropoxy)benzoyl chloride involves its reactivity towards nucleophiles. The benzoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of various derivatives, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the 4-(2-oxopropoxy) substituent.
4-Hydroxybenzoyl Chloride: Precursor to 4-(2-Oxopropoxy)benzoyl chloride.
4-(2-Oxopropoxy)benzoic Acid: Hydrolysis product of this compound.
Uniqueness
This compound is unique due to the presence of the 4-(2-oxopropoxy) substituent, which imparts distinct reactivity and properties compared to other benzoyl chlorides. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various applications.
属性
CAS 编号 |
500869-20-5 |
|---|---|
分子式 |
C10H9ClO3 |
分子量 |
212.63 g/mol |
IUPAC 名称 |
4-(2-oxopropoxy)benzoyl chloride |
InChI |
InChI=1S/C10H9ClO3/c1-7(12)6-14-9-4-2-8(3-5-9)10(11)13/h2-5H,6H2,1H3 |
InChI 键 |
PLTKMIVIBBLHFO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)COC1=CC=C(C=C1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


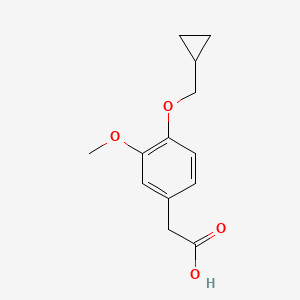

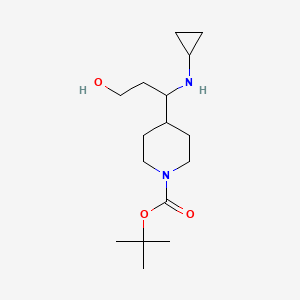

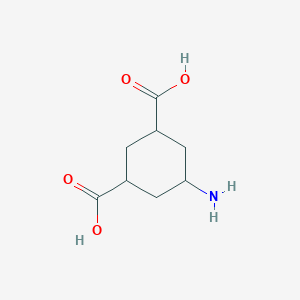

![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)
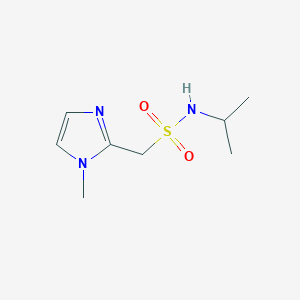
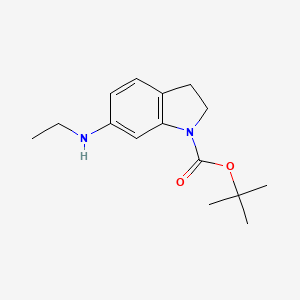
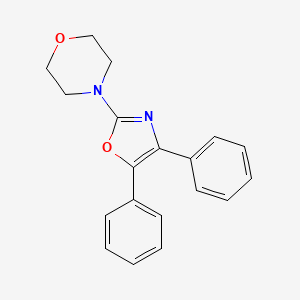
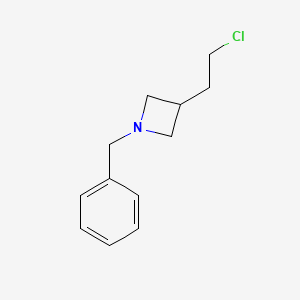
![2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde](/img/structure/B13965070.png)
